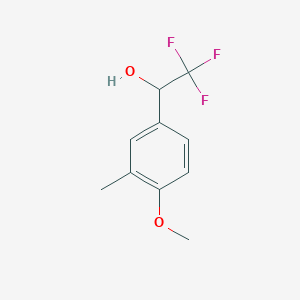
4-Chloroheptanoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloroheptanoyl Chloride (CAS# 111680-87-6) is a chemical compound with the molecular formula C7H12Cl2O and a molecular weight of 183.08 g/mol. It is a useful research chemical, often employed as a building block in organic synthesis. The compound is characterized by its carbonyl chloride functional group, which makes it highly reactive and versatile in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloroheptanoyl Chloride can be synthesized through several methods. One common approach involves the chlorination of heptanoic acid, followed by the conversion of the resulting 4-chloroheptanoic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically proceeds under reflux conditions, with the evolution of hydrogen chloride gas as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloroheptanoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to 4-chloroheptanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, oxidation reactions can convert the compound to higher oxidation state derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction.
Applications De Recherche Scientifique
4-Chloroheptanoyl Chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloroheptanoyl Chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it prone to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed .
Comparaison Avec Des Composés Similaires
4-Chlorobenzoyl Chloride: Similar in structure but with a benzene ring instead of a heptane chain.
4-Chlorobutyryl Chloride: Shorter carbon chain but similar reactivity.
4-Chlorovaleryl Chloride: Intermediate chain length with comparable chemical properties.
Uniqueness: 4-Chloroheptanoyl Chloride is unique due to its specific chain length and the presence of the chloro substituent at the 4-position. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable for synthesizing specific derivatives that may not be easily accessible using other acyl chlorides .
Propriétés
Numéro CAS |
111680-87-6 |
|---|---|
Formule moléculaire |
C7H12Cl2O |
Poids moléculaire |
183.07 g/mol |
Nom IUPAC |
4-chloroheptanoyl chloride |
InChI |
InChI=1S/C7H12Cl2O/c1-2-3-6(8)4-5-7(9)10/h6H,2-5H2,1H3 |
Clé InChI |
BWRMBUSZHMRJJK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11721837.png)




![Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11721867.png)





![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide](/img/structure/B11721907.png)

![1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B11721924.png)
